molecular formula C22H21FN4O3 B11030999 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11030999
M. Wt: 408.4 g/mol
InChI Key: XBVVSPCSKRPSOM-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound features a unique structure with a benzodioxole moiety, a fluorophenyl group, and a tetrahydropyrimidotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Construction of the Tetrahydropyrimidotriazine Core: This step involves cyclization reactions, often using amines and aldehydes under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the fluorophenyl group or the tetrahydropyrimidotriazine core.

    Substitution: Various substitution reactions can be performed, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Biological Probes: Used in research to study biological pathways and molecular interactions.

Industry

    Polymer Science: Utilized in the synthesis of advanced polymers with specific characteristics.

    Electronics: Potential use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

The presence of the fluorophenyl group in 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may confer unique electronic properties, making it distinct from its analogs

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H21FN4O3/c1-14-15(2)24-22-26(18-6-4-17(23)5-7-18)11-25(12-27(22)21(14)28)10-16-3-8-19-20(9-16)30-13-29-19/h3-9H,10-13H2,1-2H3

InChI Key

XBVVSPCSKRPSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)C

Origin of Product

United States

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